2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid -

2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid

Catalog Number: EVT-3591256
CAS Number:
Molecular Formula: C21H16N2O6
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4)

Compound Description: This compound, also known as a classical antifolate, exhibits potent dual inhibitory activity against human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). It was synthesized as a potential dual TS and DHFR inhibitor. []

Relevance: While this compound differs significantly from 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid in its core structure, it showcases the importance of benzoyl-L-glutamic acid derivatives in the development of potent dual TS-DHFR inhibitors. This suggests that exploring modifications to the benzoyl-L-glutamic acid moiety of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid could potentially lead to compounds with dual TS-DHFR inhibitory activity. []

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (16)

Compound Description: This compound served as a key intermediate in the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and its non-classical analogs. []

Relevance: Although its core structure differs from 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, the presence of the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold in this compound, which was shown to be highly conducive to dual human TS-DHFR inhibitory activity, suggests potential for exploring similar scaffolds with variations in substituents for modulation of biological activity. []

5-Bromo-2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (17)

Compound Description: This brominated derivative of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as a crucial intermediate for the synthesis of non-classical antifolate analogs. []

Relevance: Although this compound shares a different core structure with 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, the presence of bromine at the 5-position in the thieno[2,3-d]pyrimidine scaffold highlights the potential for introducing halogens to 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid to alter its physicochemical properties and biological activity. The subsequent use of this compound in Ullmann reactions to generate a series of non-classical analogs further suggests the potential of exploring similar reactions for structural diversification of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It improves the chloride channel function of ΔF508-CFTR. []

Relevance: While structurally distinct from 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, Ivacaftor's role as a potentiator for CFTR highlights the therapeutic potential of compounds targeting ion channels. This suggests that exploring the ability of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid or its analogs to modulate ion channel activity could be an interesting avenue for further research. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This investigational corrector improves the cellular processing of ΔF508-CFTR, a mutated protein responsible for cystic fibrosis. []

Relevance: Although this compound possesses a different core structure compared to 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, both compounds contain a benzoic acid moiety. The presence of this shared structural feature suggests that investigating modifications to the benzoic acid portion of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid could potentially influence its biological activity and physicochemical properties. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector for cystic fibrosis, enhancing the cellular processing of the ΔF508-CFTR protein. []

Relevance: While this compound differs significantly from 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid in its structure, it highlights the importance of exploring diverse chemical scaffolds for the development of effective correctors for ΔF508-CFTR. This suggests that investigating variations in the core structure of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid could potentially lead to the identification of novel correctors for cystic fibrosis. []

Mefenamic acid (2-[(2,3-(Dimethylphenyl)amino]benzoic acid)

Compound Description: Mefenamic acid is a commonly used non-steroidal anti-inflammatory drug (NSAID) with known analgesic and antipyretic properties. It is known to exist in various polymorphic forms. []

Relevance: Mefenamic acid shares the benzoic acid core structure with 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid. Its existence in various polymorphic forms suggests that 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid might also exhibit polymorphism, which could impact its physicochemical properties and pharmaceutical applications. []

Glycine (aminoethanoic acid)

Compound Description: Glycine is the simplest amino acid and plays essential roles in various biological processes. It is also known to exhibit polymorphism. []

Relevance: Although structurally simpler than 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, glycine's ability to form polymorphs further emphasizes the potential for polymorphism in more complex molecules containing a benzoic acid moiety, such as 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid. []

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)

Compound Description: This compound, commonly known as ROY due to its red, orange, and yellow polymorphs, is highly polymorphic and serves as a model compound for studying polymorphism. []

Relevance: Though structurally dissimilar to 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, ROY's extensive polymorphism further highlights the potential for exploring different polymorphic forms of 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid, which could influence its physical and chemical properties. []

4-Aminobenzoic Acid

Compound Description: This compound serves as a key starting material for the synthesis of various 1,2,3-triazole derivatives and other heterocyclic compounds. []

Relevance: The presence of a benzoic acid moiety in 4-aminobenzoic acid highlights its structural similarity to 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid. The diverse range of heterocyclic compounds derived from 4-aminobenzoic acid suggests that exploring similar derivatizations with 2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid could lead to the development of new compounds with potentially interesting biological activities. []

Properties

Product Name

2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid

IUPAC Name

2-[[3-(3-methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid

Molecular Formula

C21H16N2O6

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H16N2O6/c1-13-5-4-6-16(9-13)29-17-11-14(10-15(12-17)23(27)28)22-20(24)18-7-2-3-8-19(18)21(25)26/h2-12H,1H3,(H,22,24)(H,25,26)

InChI Key

BNNVOUBNJDUVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.